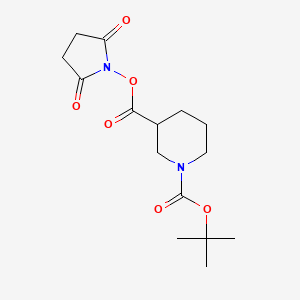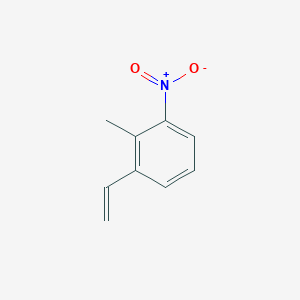
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate
Descripción general
Descripción
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl and dioxopyrrolidinyl groups
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a unique chemical provided by Sigma-Aldrich
Mode of Action
It’s worth noting that the compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its unique structure, it may have potential as a lead compound for drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with tert-butyl and dioxopyrrolidinyl reagents under controlled conditions. For instance, the reaction might involve the use of tert-butyl chloroformate and N-hydroxysuccinimide in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tert-butyl and dioxopyrrolidinyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-butyl 2,5-dioxopyrrolidin-1-yl icosanedioate
- 3-O-tert-butyl 4-O-(2,5-dioxopyrrolidin-1-yl) 2-phenyl-1,3-thiazolidine-3,4-dicarboxylate
Uniqueness
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-(2,5-dioxopyrrolidin-1-yl) piperidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-15(2,3)22-14(21)16-8-4-5-10(9-16)13(20)23-17-11(18)6-7-12(17)19/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAOHPNDGYQEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(4-Amino-phenyl)-6-methyl-imidazo[1,2-a]-pyridin-3-yl]-(2-methoxy-ethyl)-amine](/img/structure/B3156929.png)

![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)

![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)






